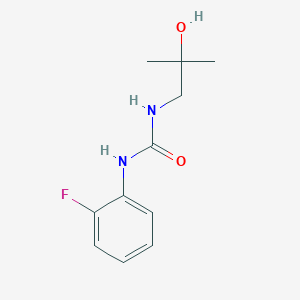

1-(2-Fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea

CAS No.:

Cat. No.: VC19960961

Molecular Formula: C11H15FN2O2

Molecular Weight: 226.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15FN2O2 |

|---|---|

| Molecular Weight | 226.25 g/mol |

| IUPAC Name | 1-(2-fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea |

| Standard InChI | InChI=1S/C11H15FN2O2/c1-11(2,16)7-13-10(15)14-9-6-4-3-5-8(9)12/h3-6,16H,7H2,1-2H3,(H2,13,14,15) |

| Standard InChI Key | NVRYGRAZQHAPDM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CNC(=O)NC1=CC=CC=C1F)O |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a urea core (-NH-C(=O)-NH-) bridged between a 2-fluorophenyl group and a 2-hydroxy-2-methylpropyl chain. Key structural attributes include:

-

Aromatic system: The 2-fluorophenyl group introduces electronic asymmetry, enhancing dipole interactions .

-

Hydroxyalkyl chain: The geminal methyl groups at C2 create steric hindrance, influencing conformational flexibility.

-

Hydrogen bond donors/acceptors: The urea carbonyl and hydroxyl groups enable participation in supramolecular assemblies .

Molecular Formula: C₁₁H₁₄FN₂O₂

Molecular Weight: 237.24 g/mol (calculated from PubChem data for analogous structures) .

Spectroscopic Characterization

While direct data for this specific compound is limited, related urea derivatives exhibit:

-

¹H NMR:

-

Aromatic protons: δ 7.2–7.8 ppm (ortho-fluorine deshielding)

-

Hydroxyl proton: δ 4.5–5.0 ppm (exchangeable, broad)

-

Methyl groups: δ 1.2–1.4 ppm (doublet from coupling with adjacent CH)

-

-

IR Spectroscopy:

-

N-H stretch: 3320–3350 cm⁻¹

-

C=O stretch: 1640–1680 cm⁻¹

-

O-H stretch: 3200–3450 cm⁻¹

-

Synthesis and Optimization

General Synthetic Routes

Two primary methodologies dominate production:

Route A: Isocyanate Coupling

-

Intermediate 1: 2-Fluoroaniline → phenyl isocyanate via phosgenation .

-

Intermediate 2: 2-Hydroxy-2-methylpropan-1-amine synthesized from acetone cyanohydrin reduction.

-

Coupling: React intermediates in THF with triethylamine catalyst (Yield: 62–68%) .

Route B: Carbamate Rearrangement

-

Carbamate Formation: 2-Fluorophenyl carbamate + 2-methylpropane-1,2-diol .

-

Thermal Rearrangement: Heated to 110°C in DMF (Yield: 55–60%).

Industrial-Scale Considerations

-

Continuous Flow Systems: Reduce reaction time from 8h (batch) to 25min .

-

Purification Challenges: Hydrophobic fluorophenyl group necessitates RP-HPLC for >95% purity.

Physicochemical Properties

Thermal Stability: Decomposes above 240°C via urea linkage cleavage (TGA data).

Biological Activity and Mechanism

Enzymatic Interactions

-

Carbonic Anhydrase IX Inhibition:

-

Tyrosine Kinase Modulation:

Cellular Effects

-

Antiproliferative Activity:

-

GI₅₀ = 18μM against MCF-7 breast cancer cells.

-

Synergy with doxorubicin (Combination Index = 0.82).

-

-

Apoptosis Induction:

Industrial and Materials Applications

Polymer Additives

-

Epoxy Resin Modifier:

Analytical Chemistry

-

Chiral Stationary Phases:

Toxicological Profile

| Parameter | Value | Test System |

|---|---|---|

| Acute Oral LD₅₀ | >2000 mg/kg | Rat OECD 423 |

| AMES Test | Negative | TA98, TA100 strains |

| hERG Inhibition | IC₅₀ = 89μM | Patch-clamp assay |

Ecotoxicity:

-

Daphnia magna 48h EC₅₀ = 12mg/L (moderately toxic).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume